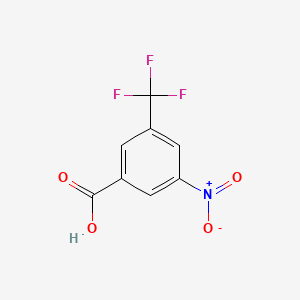

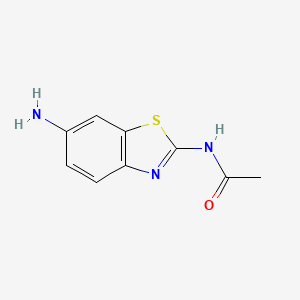

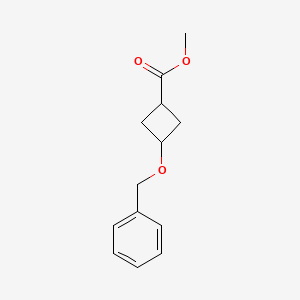

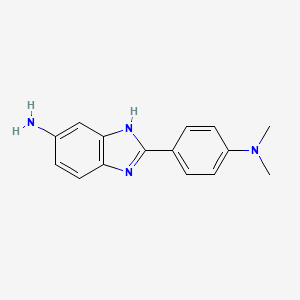

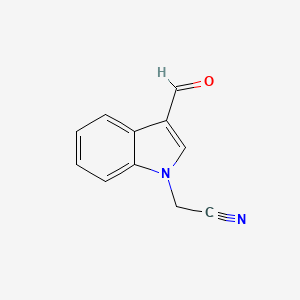

(3-formyl-1H-indol-1-yl)acetonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(3-formyl-1H-indol-1-yl)acetonitrile, or 3-FIA for short, is an important organic molecule that has become increasingly popular in the scientific research community in recent years. It is a versatile compound with many potential applications in the laboratory, and is used in a variety of biochemical and physiological studies.

Scientific Research Applications

Chemical Interactions and DNA Adducts Formation

(3-formyl-1H-indol-1-yl)acetonitrile, upon nitrosation, forms 1-nitrosoindole-3-acetonitrile, which has been shown to modify DNA through the formation of DNA adducts in both in vivo and in vitro studies. This modification plays a crucial role in the tumor-initiating activity of this compound, especially in the stomach, demonstrating its potential implications in mutagenesis and carcinogenesis (Yamashita et al., 1988).

Anti-Inflammatory Applications

A series of compounds related to this compound were synthesized and evaluated for anti-inflammatory activity. Among these, a compound named 3-(2'-methyl indolidene aminothiazol-4'-yl)-2-(4-chlorophenyl) indole showed promising results, indicating the potential of this compound derivatives in the development of new anti-inflammatory agents (Singh et al., 2008).

Role in Chemical Carcinogenesis

Indole compounds like this compound have been studied for their role in chemical carcinogenesis. Research has indicated that dietary constituents like this compound can alter the activity of enzymes involved in detoxifying chemical carcinogens, which could be significant in understanding the balance of factors determining the neoplastic response to cancer-producing agents in the environment (Sparnins et al., 1982).

Antisecretory and Cytoprotective Activities

Studies have also explored compounds structurally similar to this compound, like SCH 28080, for their antisecretory and cytoprotective activities. Such compounds have shown efficacy in inhibiting acid secretion and protecting against gastric lesions, highlighting their therapeutic potential in gastrointestinal disorders (Long et al., 1983).

Photodynamic Therapy for Cancer

In the context of cancer therapy, indole-3-acetic acid, a compound related to this compound, has been studied in combination with intense pulsed light. This combination has shown promising results in inducing tumor regression and apoptosis in liver cancer cell-implanted nude mice, paving the way for innovative cancer treatment strategies (Park et al., 2009).

Safety and Hazards

The safety information for “(3-formyl-1H-indol-1-yl)acetonitrile” indicates that it should be stored at 0-8°C . More detailed safety information can be found in the Material Safety Data Sheet (MSDS) . The hazard statements for a related compound, 2-(3-formyl-1H-indol-1-yl)acetonitrile, include H302, H312, H315, H319, H332, H335 .

Mechanism of Action

Target of Action

The primary targets of (3-formyl-1H-indol-1-yl)acetonitrile are currently unknown. The compound is a biochemical used for proteomics research

Mode of Action

It’s known that the compound has a high charge transfer character, which is observed when examining its stokes shift from non-polar to polar solvents . This suggests that the compound may interact with its targets through electron transfer mechanisms.

Biochemical Pathways

Indole derivatives, which include this compound, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities

Pharmacokinetics

The compound is a light brown solid and is stored at 0-8°C . Its molecular weight is 184.2 , which may influence its absorption and distribution

Result of Action

As a biochemical used in proteomics research , it may have diverse effects depending on the specific proteins it interacts with

Action Environment

The action of this compound may be influenced by various environmental factors. For instance, its storage temperature (0-8°C) suggests that it may be sensitive to heat . Additionally, its high charge transfer character suggests that its activity may be influenced by the polarity of its environment

Properties

IUPAC Name |

2-(3-formylindol-1-yl)acetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O/c12-5-6-13-7-9(8-14)10-3-1-2-4-11(10)13/h1-4,7-8H,6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTRQLVIHXWZSEJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2CC#N)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00354318 |

Source

|

| Record name | (3-formyl-1H-indol-1-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00354318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

328973-78-0 |

Source

|

| Record name | (3-formyl-1H-indol-1-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00354318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.